丙立丁罗匹尼罗盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

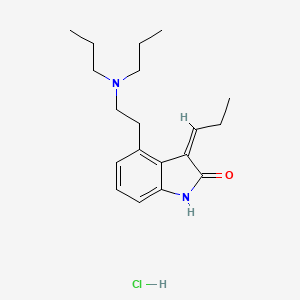

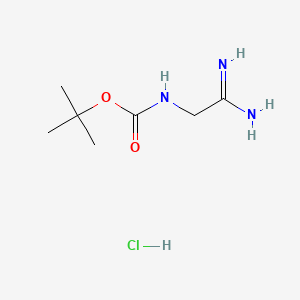

Propylidine Ropinirole Hydrochloride(E/Z-Mixture), also known as Propylidine Ropinirole Hydrochloride(E/Z-Mixture), is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.904. The purity is usually 95%.

BenchChem offers high-quality Propylidine Ropinirole Hydrochloride(E/Z-Mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylidine Ropinirole Hydrochloride(E/Z-Mixture) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物研究

丙立丁罗匹尼罗盐酸盐在药物行业用于药物开发。 一项研究旨在阐明在罗匹尼罗缓释片稳定性试验中生成的新降解产物(1,3′-二聚体)的结构 . 研究发现,降解产物是由罗匹尼罗与乳糖中存在或形成的残留甲醛反应形成的,乳糖是该制剂的主要赋形剂 .

帕金森病的治疗

罗匹尼罗在临床上用于治疗帕金森病和原发性不安腿综合征。 它是一种非麦角碱类完全多巴胺激动剂,其作用机制与其刺激大脑尾状核-壳核中的多巴胺 D2 受体有关 .

缓释片的开发

罗匹尼罗盐酸盐用于缓释片的开发。 在罗匹尼罗缓释片的药物开发过程中,在产品的稳定性试验中观察到了一种以前未知的降解产物 .

纳米乳化药物递送系统

罗匹尼罗盐酸盐已用于自纳米乳化药物递送系统的开发。 该系统旨在提高罗匹尼罗的口服生物利用度,由于其显著的首过代谢,罗匹尼罗的口服生物利用度受到限制 .

电化学研究

对罗匹尼罗进行了电化学研究。 这些研究发现,药物分子的氧化是一个不可逆的过程 .

提高患者依从性

罗匹尼罗的液体自纳米乳化药物递送系统 (SNEDDS) 使用 Syloid 244 FP 作为吸附剂转化为固体 SNEDDS。 这种转化是为了提高患者依从性 .

作用机制

Target of Action

Propylidine Ropinirole Hydrochloride, also known as DTXSID00858346 or Propylidine Ropinirole Hydrochloride(E/Z-Mixture), primarily targets Dopamine D2 receptors . These receptors are found within the caudate-putamen system in the brain . The stimulation of these receptors is believed to be crucial for the compound’s therapeutic effects .

Mode of Action

The compound acts as a non-ergoline dopamine agonist . It selectively stimulates dopamine D2 receptors, with a higher affinity for D3 than D2 or D4 receptor subtypes . The exact mechanism of action is unknown, but it is believed to be due to the stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain .

Biochemical Pathways

The stimulation of dopamine d2 receptors is known to influence various neural pathways, potentially affecting motor control and other neurological functions .

Pharmacokinetics

Ropinirole, a related compound, is known to be rapidly and almost completely absorbed when taken orally, and it is extensively distributed from the vascular compartment . The bioavailability of ropinirole is approximately 50% .

Result of Action

It has been observed that ropinirole can alleviate lps-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of il-1β, il-18, and tnf-α .

Action Environment

Studies on ropinirole have shown that its release rate and extent can be influenced by the formulation of the drug, such as the type of acrylate used in transdermal patches . Additionally, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of degradants .

属性

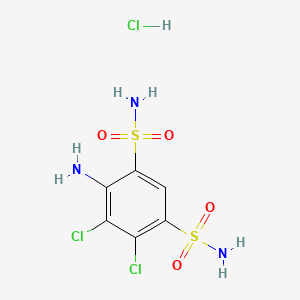

IUPAC Name |

(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H/b16-8-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHCNVIUIRHBLU-SQIOZQJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858346 |

Source

|

| Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221264-43-3 |

Source

|

| Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(3H)-Furanone,dihydro-3,4-dimethyl-5-(1-methylethyl)-,[3S-(3alpha,4bta,5alpha)]-(9CI)](/img/new.no-structure.jpg)

![[S(R)]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide](/img/structure/B589453.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B589460.png)

![Benz[a]anthracene-7-acetonitrile-13C2](/img/structure/B589462.png)